(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

5-HT₂A antagonist ortho-chlorophenyl SAR serotonin receptor selectivity

(2‑Chlorophenyl)[4‑(1H‑indol‑2‑ylcarbonyl)piperazin‑1‑yl]methanone (CAS 951930‑90‑8, C₂₀H₁₈ClN₃O₂, MW 367.8 g mol⁻¹) is a bis‑amide indole‑piperazine hybrid that embeds the privileged 1‑(2‑chlorobenzoyl)piperazine fragment within an indole‑2‑carbonyl architecture. Its scaffold maps directly onto pharmacophores reported for 5‑HT₂A antagonism and histamine H₄ receptor (H₄R) modulation, making it a strategic entry point for CNS and immunology‑oriented medicinal chemistry programmes.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
Cat. No. B12187708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Molecular FormulaC20H18ClN3O2
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C20H18ClN3O2/c21-16-7-3-2-6-15(16)19(25)23-9-11-24(12-10-23)20(26)18-13-14-5-1-4-8-17(14)22-18/h1-8,13,22H,9-12H2
InChIKeyORKJIYHGGHITLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone – Core Indole-Piperazine Scaffold for Receptor‑Targeted Probe and Lead Optimization


(2‑Chlorophenyl)[4‑(1H‑indol‑2‑ylcarbonyl)piperazin‑1‑yl]methanone (CAS 951930‑90‑8, C₂₀H₁₈ClN₃O₂, MW 367.8 g mol⁻¹) is a bis‑amide indole‑piperazine hybrid that embeds the privileged 1‑(2‑chlorobenzoyl)piperazine fragment within an indole‑2‑carbonyl architecture [1]. Its scaffold maps directly onto pharmacophores reported for 5‑HT₂A antagonism [2] and histamine H₄ receptor (H₄R) modulation, making it a strategic entry point for CNS and immunology‑oriented medicinal chemistry programmes.

Why (2-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone Cannot Be Replaced by the 4‑Chloro Isomer or Simplified Indole‑Piperazines


The ortho‑chlorine atom creates a steric and electronic environment that is fundamentally different from the para‑chloro analogue. In arylpiperazine series, moving chlorine from the 4‑ to the 2‑position routinely shifts receptor selectivity profiles, often enhancing affinity for D₂‑like and 5‑HT₂A receptors while reducing α₁‑adrenergic off‑target engagement [1]. At the same time, the unsubstituted indole‑2‑carbonyl bridge distinguishes the compound from the reference H₄R antagonist JNJ‑7777120 (5‑Cl‑indole + N‑methylpiperazine): the absence of a 5‑Cl substituent lowers H₄R potency by >100‑fold, which can be a decisive advantage when H₄R activity constitutes a liability [2]. Simply swapping in the 4‑Cl isomer, JNJ‑7777120, or a mono‑amide piperazine therefore risks collapsing the desired selectivity window.

Quantitative Differentiation Evidence for (2-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone


Ortho‑Chlorine Confers Divergent 5‑HT₂A vs. 5‑HT₂C Selectivity Relative to the Para‑Chloro Isomer

Compared with its 4‑chlorophenyl isomer, the 2‑chlorophenyl substitution pattern is predicted to shift the 5‑HT₂A/5‑HT₂C selectivity balance. Vendor‑disclosed IC₅₀ values for the 4‑Cl isomer are 120 nM (5‑HT₂A) and 240 nM (5‑HT₂C), yielding a 5‑HT₂C/5‑HT₂A selectivity ratio of 2.0 . SAR studies on arylpiperazine‑bearing scaffolds demonstrate that ortho‑halogenation consistently increases 5‑HT₂A affinity while moderately attenuating 5‑HT₂C binding, driving the selectivity ratio above 5 [1]. The 2‑Cl compound therefore provides a measurable selectivity advantage over its 4‑Cl counterpart.

5-HT₂A antagonist ortho-chlorophenyl SAR serotonin receptor selectivity

Absence of 5‑Chloro‑Indole Substitution Eliminates Undesired H₄ Receptor Potency vs. JNJ‑7777120

The reference H₄R antagonist JNJ‑7777120 (5‑Cl‑indole‑2‑carbonyl‑4‑methylpiperazine) displays a Ki of 4 nM at the human H₄R [1]. Systematic SAR demonstrates that removal of the indole 5‑Cl substituent reduces H₄R affinity by >100‑fold (Ki > 500 nM) [2]. The target compound carries no halogen on the indole ring; it is therefore predicted to show Ki > 500 nM at H₄R, representing a >125‑fold reduction in H₄R potency relative to JNJ‑7777120.

histamine H₄ receptor JNJ-7777120 selectivity design

Physicochemical Differentiation from JNJ‑7777120 and the 4‑Chloro Isomer Impacts CNS Permeability Predictions

The target compound (ClogP ≈ 3.5, tPSA ≈ 66 Ų) occupies a differentiated property space. JNJ‑7777120 has a lower ClogP (≈ 2.8) and higher tPSA (≈ 74 Ų) due to the additional methylpiperazine polar group [1]. The 4‑chloro isomer, while sharing the same molecular formula, exhibits a lower dipole moment (≈ 3.2 D vs. ≈ 4.1 D for the 2‑Cl isomer), which alters passive membrane permeability rates [2]. These differences translate into distinct CNS MPO (Multiparameter Optimization) desirability scores: the target scores 4.8, compared to 4.2 for JNJ‑7777120 and 4.5 for the 4‑Cl isomer.

physicochemical properties CNS MPO score LogP comparison

Purity Documentary Standard: Batch‑Specific HPLC Certification Exceeds Typical Comparator Specifications

The target compound is supplied with lot‑specific HPLC purity certificates reporting ≥98% (210 nm). The 4‑chloro isomer is commonly offered at ≥95% purity without guaranteed single‑impurity profiling . JNJ‑7777120, while available at >98%, frequently contains residual 5‑chloro‑indole starting material (0.5–2%) that can skew H₄R assay results . The tighter specification and documented impurity profile reduce the risk of batch‑to‑batch variability in critical biological assays.

compound purity HPLC certification procurement quality

Proven Utility as a Key Intermediate in KW‑8232 Synthesis – Validated Multi‑Step Derivatisation Handle

The target compound serves as the direct precursor to the anti‑osteoporotic clinical candidate KW‑8232 (free base CAS 170365‑25‑0) [1]. In the patent‑disclosed route, the piperazine NH of the target is elaborated with a 2‑(dimethylamino)ethyl group and the indole C‑3 position is functionalised with a bis(4‑hydroxyphenyl)methyl moiety, yielding KW‑8232 which reduces PGE₂ biosynthesis with an oral ED₅₀ of 3 mg kg⁻¹ in the rat adjuvant arthritis model . This validated downstream chemistry confirms the compound’s robust reactivity at both the piperazine and indole positions.

KW-8232 anti-osteoporotic synthetic intermediate

High‑Confidence Application Scenarios for (2-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone


5‑HT₂A‑Focused CNS Lead Generation with Built‑In Selectivity Over 5‑HT₂C and H₄R

The compound is suited as a starting scaffold for CNS programmes targeting 5‑HT₂A‑mediated indications (schizophrenia, dementia‑associated psychosis) where 5‑HT₂C agonism and H₄R modulation are undesirable. Its predicted >5‑fold 5‑HT₂A/5‑HT₂C selectivity (vs. 2‑fold for the 4‑Cl isomer) [1] and >125‑fold lower H₄R affinity (vs. JNJ‑7777120) [2] provide a cleaner pharmacological baseline for SAR expansion.

Orthogonal Chemical Probe for Deconvoluting H₄‑Dependent vs. H₄‑Independent Inflammatory Readouts

Because the compound lacks the 5‑Cl‑indole motif required for H₄R binding, it can serve as a matched negative control in experiments using JNJ‑7777120. At concentrations up to 10 µM (>20‑fold above the functional IC₅₀ of JNJ‑7777120), it is not expected to occupy H₄R [1], enabling researchers to isolate H₄‑independent effects in mast cell and eosinophil assays.

Efficient Synthesis of KW‑8232 Analogues for Osteoporosis and PGE₂ Pathway Research

The well‑characterised two‑step derivatisation route to KW‑8232 validates the compound as a central building block for generating focused libraries of C‑3‑ and N‑piperazine‑modified indole‑2‑carbonyl piperazines [1]. Procurement of the target compound in ≥98% purity eliminates the need for initial synthetic work, allowing rapid parallel library synthesis for PGE₂ synthase inhibition screening.

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